Pd/C-Catalyzed Two-Fold Suzuki-Miyaura Coupling Yields of 78-91% for p-Terphenyl Synthesis
Methyl 5-bromo-2-iodobenzoate was employed in a ligand-free, heterogeneous Pd/C-catalyzed two-fold Suzuki-Miyaura coupling with nine different aryl boronic acids (2a-i), yielding nine new p-terphenyl derivatives (3a-i) in yields ranging from 78% to 91% [1]. While this study does not include a direct head-to-head comparator, the product yield range provides a quantitative baseline for evaluating the compound's performance in sequential double-coupling protocols.
| Evidence Dimension | Isolated yield after sequential two-fold Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | 78-91% yield |
| Comparator Or Baseline | None (within-study baseline) |
| Quantified Difference | Not applicable (no direct comparator reported) |
| Conditions | Ligand-free heterogeneous Pd/C (5 mol%), K₂CO₃ base, DMF/H₂O (3:1), 150°C, 24h |
Why This Matters
This yield range establishes a performance benchmark for procurement decisions: researchers planning sequential two-fold Suzuki couplings can expect isolated yields of 78-91% under these optimized ligand-free conditions.
- [1] Avula SK, Rehman NU, Anwar MU, Aalthani G, Csuk R, Al-Harrasi A. Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Nat Prod Res. 2022;36(2):566-570. View Source
